molecular formula C14H8ClN3 B8808423 6-(2-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

6-(2-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B8808423
M. Wt: 253.68 g/mol
InChI Key: MOIQDALPSFTNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H8ClN3 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H8ClN3

Molecular Weight

253.68 g/mol

IUPAC Name

6-(2-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C14H8ClN3/c15-12-4-2-1-3-11(12)13-6-5-10-9(7-16)8-17-14(10)18-13/h1-6,8H,(H,17,18)

InChI Key

MOIQDALPSFTNKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=CN3)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 mL round-bottomed flask, 1-acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (250 mg, 947 μmol, Eq: 1.00), triethylamine (575 mg, 792 μl, 5.68 mmol, Eq: 6) and X-PHOS (181 mg, 379 μmol, Eq: 0.40) were combined with dioxane (25.0 ml) to give a colorless solution. [1,1′-bis(diphenylphosphino)ferrocene]dichloropaladium(II) (173 mg, 237 μmol, Eq: 0.25) and 2-chlorophenylboronic acid (296 mg, 1.89 mmol) were added and the resultant mixture was degassed for 5 minutes under Nitrogen. The reaction mixture was heated to 100° C. and stirred overnight. The reaction mixture was poured into 50 mL H2O and extracted with EtOAc (3×50 mL). The organic layers were dried over MgSO4 and concentrated in vacuo. The crude material was purified by flash chromatography (silica gel, 40 g, 20% to 30% EtOAc in hexanes) to give 6-(2-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (142 mg, 59%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
792 μL
Type
reactant
Reaction Step One
Quantity
181 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
[1,1′-bis(diphenylphosphino)ferrocene]dichloropaladium(II)
Quantity
173 mg
Type
reactant
Reaction Step Two
Quantity
296 mg
Type
reactant
Reaction Step Two

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